2-cyclopropyl-5-[(3-oxopiperazino)carbonyl]-1H-isoindole-1,3(2H)-dione
Overview
Description
2-cyclopropyl-5-[(3-oxopiperazino)carbonyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Preparation Methods
The synthesis of 2-cyclopropyl-5-[(3-oxopiperazino)carbonyl]-1H-isoindole-1,3(2H)-dione typically involves multiple steps, including the formation of the isoindole core and subsequent functionalization. One common method involves the reaction of N,N-dimethoxy-N-methyl-1,8-naphthyridine-3-carboxamide with a Grignard reagent to form an intermediate, which is then reacted with different aromatic aldehydes to produce the desired compound . Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
2-cyclopropyl-5-[(3-oxopiperazino)carbonyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the isoindole ring.
Cyclization: Cyclization reactions can be used to form additional ring structures, enhancing the compound’s biological activity.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-5-[(3-oxopiperazino)carbonyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
2-cyclopropyl-5-[(3-oxopiperazino)carbonyl]-1H-isoindole-1,3(2H)-dione can be compared with other isoindole derivatives, such as:
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Naphthyridine derivatives: Known for their antibacterial and antifungal properties.
Pyrazoline derivatives: Studied for their neurotoxic potentials and other biological activities.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-cyclopropyl-5-(3-oxopiperazine-1-carbonyl)isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c20-13-8-18(6-5-17-13)14(21)9-1-4-11-12(7-9)16(23)19(15(11)22)10-2-3-10/h1,4,7,10H,2-3,5-6,8H2,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLRBMUFQCXQTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)N4CCNC(=O)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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